N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-13-4-5-16(10-14(13)2)22(28)25-18-11-15(6-7-17(18)23)19-12-27-20(24-19)8-9-21(26-27)29-3/h4-12H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQJGCXXCRMMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide is a synthetic compound of interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-b]pyridazine family and features a complex structure that includes a chloro substituent, methoxy group, and an amide functional group. Its potential applications span various therapeutic areas, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 392.8 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.8 g/mol |
| CAS Number | 946217-54-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions modulate various cellular processes, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : It can bind to receptors that are crucial for cell signaling pathways related to proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Notably:
- Cell Lines Tested : The compound has been evaluated against several types of cancer cells, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HT29).
- Mechanism : The anticancer effects are likely mediated through the downregulation of key oncogenic pathways and upregulation of pro-apoptotic factors.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Shows potential antifungal activity as well.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound induced apoptosis in a dose-dependent manner, with IC50 values significantly lower than those of standard chemotherapeutics.
-
Antimicrobial Evaluation :
- Objective : To assess efficacy against Staphylococcus aureus and Escherichia coli.
- Results : Exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with derivatives listed in , which differ primarily in substituents and core modifications. Key analogs include:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
Core Modifications : Analog 1258293-26-3 replaces the imidazopyridazine core with a pyridine-pyridinamine system, likely altering binding affinity and selectivity.
Halogenation : The dichlorobenzamide in 1258293-26-3 may enhance target binding through halogen bonding, a feature absent in the target compound.
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the construction of the imidazo[1,2-b]pyridazine core. Key steps include:
- Coupling reactions : Suzuki-Miyaura cross-coupling to attach substituted phenyl groups to the heterocyclic core.
- Amide bond formation : Reacting the intermediate aryl amine with 3,4-dimethylbenzoyl chloride under basic conditions (e.g., Et₃N in DCM).
- Optimization : Temperature control (60–100°C) and solvent selection (DMF or THF) are critical for yield improvement. Reaction progress is monitored via TLC, and final purification employs column chromatography or recrystallization .
Q. Which analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying impurities.
- X-ray Crystallography : Resolves stereochemistry and crystal packing using tools like SHELXL for refinement .
Q. What preliminary biological screening methods are recommended?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays for cytotoxicity.
- Enzyme inhibition studies : Screen for activity against kinases or cyclooxygenase (COX) isoforms via fluorometric or colorimetric assays.
- Dose-response curves : Establish IC₅₀ values with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency.
- Solvent effects : Compare polar aprotic solvents (DMF, NMP) to improve solubility of intermediates.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Use identical cell lines (e.g., ATCC-validated), passage numbers, and serum concentrations.
- Orthogonal validation : Confirm anti-cancer activity via apoptosis markers (e.g., Annexin V) alongside cytotoxicity assays.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Q. What challenges arise in crystallographic data refinement?
- Twinning : Use SHELXL’s TWIN command to model twinned crystals.
- Low-resolution data : Apply anisotropic displacement parameters and restraints for thermal motion.
- Validation : Check structural accuracy with R-factor convergence (<5%) and PLATON’s ADDSYM tool .
Q. How to investigate target selectivity in kinase inhibition studies?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, BRAF) using competitive binding assays.
- Molecular docking : Model interactions with ATP-binding pockets using software like AutoDock Vina.
- Resistance studies : Generate mutant kinase isoforms to identify critical binding residues .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Cross-Coupling
| Parameter | Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 15% | |
| Solvent | DMF (anhydrous) | 20% | |
| Temperature | 80°C (microwave, 2h) | 25% |
Q. Table 2. Common Analytical Data for Structural Validation
| Technique | Expected Outcome | Critical Parameters |
|---|---|---|
| 1H NMR (400 MHz) | δ 8.2–8.5 ppm (imidazole protons) | Deuterated DMSO, 298K |
| HRMS (ESI+) | [M+H]⁺ = Calculated m/z ± 0.001 | Collision energy: 20 eV |
| HPLC (C18 column) | Retention time: 12.3 min | Mobile phase: ACN/H₂O (70:30) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
